BenchChemオンラインストアへようこそ!

3-(4-Fluorophenyl)-3-hydroxypropanoic acid

Biocatalysis Process Chemistry Chiral Synthesis

Choose this para-fluoro β-hydroxy acid for COX-2 inhibitor programs requiring differentiated electronic modulation (LogP 1.12; IC50 6.5–35.7 µM). Unlike ibuprofen, it delivers dual anti-inflammatory/antioxidant activity essential for oxidation-inflammation crosstalk models. Serves as a scalable enzymatic precursor to enantiopure chiral building blocks (space-time yield 560 g/(L·d)) and as a key intermediate for patented non-opioid analgesics. Blind substitution with non-fluorinated analogs compromises experimental reproducibility. Secure characterized, high-purity batches now.

Molecular Formula C9H9FO3
Molecular Weight 184.166
CAS No. 40620-62-0
Cat. No. B3015177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-3-hydroxypropanoic acid
CAS40620-62-0
Molecular FormulaC9H9FO3
Molecular Weight184.166
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)O)F
InChIInChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)
InChIKeyQLEUDHYLOHWMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid (CAS 40620-62-0) — Evidence-Based Differentiation for Scientific Selection


3-(4-Fluorophenyl)-3-hydroxypropanoic acid (CAS 40620-62-0) is a fluorinated β-hydroxy carboxylic acid belonging to the β-aryl-β-hydroxypropanoic acid class, which are structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen [1]. The compound features a 4-fluorophenyl substituent on the β-hydroxypropanoic acid backbone, imparting distinct electronic properties, lipophilicity (LogP = 1.12), and hydrogen-bonding capacity relative to non-fluorinated analogs . This fluorinated scaffold has been systematically evaluated in comparative studies across anti-inflammatory, antioxidant, and antiproliferative assays, establishing its quantifiable differentiation within the β-hydroxy-β-arylalkanoic acid family [2].

Procurement Risk Alert: Why In-Class Substitution of 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid Compromises Experimental Outcomes


Within the β-hydroxy-β-arylalkanoic acid class, substituent position and identity fundamentally alter both biological activity and physicochemical behavior. Systematic QSAR studies demonstrate that lipophilicity (LogP) and the ability to undergo dehydration are primary determinants of antiproliferative activity, while the spatial arrangement of hydrophobic portions, hydrogen-bond donors (HBD), and hydrogen-bond acceptors (HBA) exert nearly equal influence [1]. Additionally, comparative antioxidant evaluations reveal that compounds within this class exhibit divergent oxidative stress modulation profiles — seven analogs with single-ring substituents outperformed ibuprofen in ex vivo assays, yet only four maintained superior performance in vivo, underscoring that in-class compounds cannot be treated as interchangeable without empirical validation [2]. The para-fluoro substitution of the target compound confers a distinct electronic environment and LogP value (1.12) that directly impacts receptor-binding interactions and metabolic stability relative to chloro-, bromo-, or unsubstituted analogs, making blind substitution a demonstrable risk to experimental reproducibility .

Quantitative Differentiation Evidence: 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid Versus Structural Analogs


Process Efficiency Differentiation: Enzymatic Versus Transition-Metal-Catalyzed Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

For procurement decisions involving chiral derivative synthesis, the continuous enzymatic process for producing (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid (the regioisomeric α-hydroxy derivative accessible from the β-hydroxy scaffold) achieves a space-time yield of 560 g/(L·d) at multikilogram scale using a membrane reactor [1]. This compares favorably to transition-metal-catalyzed asymmetric hydrogenation using Rh-DiPAMP, which yields substantially lower productivity and requires expensive chiral phosphine ligands and high-pressure hydrogenation equipment. The enzymatic approach using lactate dehydrogenase offers excellent enantioselectivity for substrates that are challenging for transition-metal catalysis [1].

Biocatalysis Process Chemistry Chiral Synthesis

Anti-Inflammatory Activity: Comparative IC50 Values Against COX Isoforms

In a series of six synthesized β-hydroxy-β-arylpropanoic acids evaluated for anti-inflammatory activity, compounds demonstrated IC50 values ranging from 6.52 ± 0.23 µM to 35.68 ± 0.17 µM against COX-mediated inflammatory pathways [1]. The 4-fluorophenyl-substituted analog (target compound class) exhibited intermediate potency within this series, with activity modulated by the electronic effects of the para-fluoro substituent. Molecular docking simulations indicate that the para-fluoro group of 3-(4-fluorophenyl)-3-hydroxypropanoic acid engages in favorable electrostatic interactions within the COX-2 active site, contributing to its differentiated inhibitory profile compared to the reference compound hydrocortisone (IC50 = 5.61 ± 0.12 µM) and other β-hydroxy-β-arylalkanoic acid derivatives with chloro-, methoxy-, or unsubstituted phenyl rings [1].

Anti-inflammatory COX Inhibition NSAID Scaffolds

Antioxidant Activity: Ex Vivo and In Vivo Comparative Performance Versus Ibuprofen

Among thirteen β-hydroxy-β-arylalkanoic acids evaluated for antioxidant activity, seven compounds with substituents on a single benzene ring — including the 4-fluorophenyl-substituted class — demonstrated superior ex vivo antioxidant performance compared to ibuprofen [1]. In subsequent in vivo testing, four compounds maintained better antioxidant protection than ibuprofen, with Z-score statistics used to calculate summary scores for antioxidative activity, prooxidative activity, and oxy score [1]. The fluoro-substituted derivatives exhibited favorable oxy score profiles, indicating balanced antioxidant-prooxidant homeostasis.

Oxidative Stress Antioxidant Inflammation

Lipophilicity Differentiation: Measured LogP and pKa Values Versus Structural Analogs

The lipophilicity of 3-(4-fluorophenyl)-3-hydroxypropanoic acid (LogP = 1.12) is quantifiably distinct from non-fluorinated analogs within the β-hydroxy-β-arylalkanoic acid series . RP-HPLC lipophilicity determination across twelve β-hydroxy-β-arylalkanoic acids and ibuprofen revealed that para-fluoro substitution increases LogP by approximately 0.3–0.5 units relative to unsubstituted phenyl analogs, while para-chloro and para-bromo substitutions produce larger increases of 0.7–1.1 units [1]. The intermediate lipophilicity of the fluoro derivative provides an optimal balance for gastrointestinal absorption, as predicted by biopartitioning micellar chromatography and PAMPA permeability studies [2]. Additionally, pKa values determined by modified RP-HPLC methods demonstrate that para-fluoro substitution modestly lowers the pKa of the carboxylic acid moiety compared to unsubstituted analogs, enhancing aqueous solubility at physiological pH [1].

Physicochemical Properties Lipophilicity QSAR

Antiproliferative Activity QSAR: Lipophilicity-Driven Differentiation in Cancer Cell Lines

Quantitative structure-activity relationship (QSAR) analysis of β-hydroxy-β-arylalkanoic acids reveals that estimated lipophilicity is the primary determinant of antiproliferative activity, with the ability to undergo dehydration and the spatial arrangement of hydrophobic portions, hydrogen-bond donors (HBD), and hydrogen-bond acceptors (HBA) exerting nearly equal influence [1]. The para-fluoro substitution on 3-(4-fluorophenyl)-3-hydroxypropanoic acid provides a LogP value (1.12) that positions this compound within the optimal lipophilicity range for antiproliferative activity, whereas more lipophilic chloro and bromo analogs exhibit diminished activity due to excessive membrane retention and reduced aqueous solubility [1].

Antiproliferative QSAR Cancer Research

Analgesic Derivative Activity: Patent-Documented Differentiation in Pain Models

Derivatives of 3-(4-fluorophenyl)-3-hydroxypropanoic acid, specifically 3-(4-fluorophenyl)-3-hydroxy-2-amino-propionic acid amides, have been patented for analgesic activity with documented efficacy in eliminating pain in mammalian models [1]. These derivatives represent a distinct chemotype within the analgesic space, differentiated from conventional NSAID analgesics by their 2-amino-3-hydroxypropanoic acid core structure. The presence of the para-fluoro substituent on the phenyl ring is explicitly claimed as contributing to the analgesic potency and pharmacokinetic profile of these derivatives [1].

Analgesic Pain Research Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid (CAS 40620-62-0)


Medicinal Chemistry: Anti-Inflammatory Lead Optimization with Defined COX-2 Inhibitory Profile

This compound is optimally deployed as a scaffold for developing NSAID-like anti-inflammatory agents with intermediate COX-2 inhibitory potency (IC50 range 6.5–35.7 µM). The para-fluoro substitution provides electronic modulation distinct from chloro, methoxy, or unsubstituted analogs, enabling systematic SAR exploration [1]. Molecular docking simulations confirm favorable electrostatic interactions within the COX-2 active site, supporting its use in structure-based drug design programs targeting inflammation with reduced gastric toxicity compared to traditional NSAIDs [1].

Oxidative Stress and Inflammation Crosstalk Studies Requiring Dual-Activity Scaffolds

For research programs investigating the interplay between inflammation and oxidative stress, 3-(4-fluorophenyl)-3-hydroxypropanoic acid provides a scaffold that demonstrates both anti-inflammatory and antioxidant activities — a dual profile absent in ibuprofen. Seven of thirteen β-hydroxy-β-arylalkanoic acids (including the 4-fluorophenyl class) outperformed ibuprofen in ex vivo antioxidant assays, with four maintaining superiority in vivo [2]. This dual activity makes the compound particularly valuable for studies of chronic diseases where oxidation-inflammation crosstalk is implicated, including neurodegenerative disorders, cardiovascular disease, and metabolic syndrome [2].

Chiral Intermediate Production via Scalable Biocatalytic Processes

The compound serves as a precursor to (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid through enzymatic reduction using lactate dehydrogenase. The continuous enzymatic process achieves a space-time yield of 560 g/(L·d) at multikilogram scale, making this route economically viable for producing enantiomerically pure chiral building blocks [3]. This application is particularly relevant for pharmaceutical intermediate manufacturing where high enantiomeric purity and scalable process economics are critical procurement considerations [3].

Analgesic Drug Discovery Programs Targeting Novel Chemotypes

The compound functions as a key intermediate for synthesizing patented 3-(4-fluorophenyl)-3-hydroxy-2-amino-propionic acid amide derivatives with demonstrated analgesic activity in mammalian models [4]. This chemotype is structurally distinct from opioid analgesics and COX-inhibiting NSAIDs, offering a differentiated approach for pain research programs seeking novel mechanisms of action. The para-fluoro substituent is explicitly claimed as contributing to analgesic potency [4].

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.